molecular formula C15H10Cl4N4O B5545777 1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea CAS No. 6341-79-3

1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea

Cat. No.: B5545777
CAS No.: 6341-79-3
M. Wt: 404.1 g/mol
InChI Key: AFJFPVJYDDLXJN-UHFFFAOYSA-N
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Description

1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2,4-dichlorophenyl groups attached to a urea backbone through imine linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea typically involves the reaction of 2,4-dichlorobenzaldehyde with urea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

6341-79-3

Molecular Formula

C15H10Cl4N4O

Molecular Weight

404.1 g/mol

IUPAC Name

1,3-bis[(2,4-dichlorophenyl)methylideneamino]urea

InChI

InChI=1S/C15H10Cl4N4O/c16-11-3-1-9(13(18)5-11)7-20-22-15(24)23-21-8-10-2-4-12(17)6-14(10)19/h1-8H,(H2,22,23,24)

InChI Key

AFJFPVJYDDLXJN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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